molecular formula C29H35N3O2 B3970860 1-(2-methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidinyl]piperazine

1-(2-methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidinyl]piperazine

Cat. No. B3970860
M. Wt: 457.6 g/mol
InChI Key: QPOSQLHTCCYUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidinyl]piperazine, also known as MPBP, is a chemical compound that belongs to the class of piperazine derivatives. MPBP has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidinyl]piperazine involves the selective activation of the 5-HT1A receptor subtype. This results in the modulation of serotonin neurotransmission, which is involved in the regulation of mood, anxiety, and stress. This compound has been shown to increase the release of serotonin in certain brain regions, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the release of serotonin in certain brain regions, which may contribute to its therapeutic effects. However, the exact biochemical and physiological effects of this compound are still being investigated.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidinyl]piperazine in lab experiments is its selectivity for the 5-HT1A receptor subtype. This allows for the specific modulation of serotonin neurotransmission, which is involved in the regulation of mood, anxiety, and stress. However, one limitation of using this compound is its relatively low potency compared to other compounds targeting the serotonin system.

Future Directions

There are several future directions for the research on 1-(2-methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidinyl]piperazine. One direction is the further investigation of its mechanism of action and its potential as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders. Another direction is the development of new compounds based on the structure of this compound with improved pharmacokinetic properties and selectivity for specific receptor subtypes. Additionally, the use of this compound as a tool to study the role of serotonin receptors in the brain may lead to new insights into the pathophysiology of psychiatric disorders.

Scientific Research Applications

1-(2-methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidinyl]piperazine has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the role of serotonin receptors in the brain. It has been shown to selectively activate the 5-HT1A receptor subtype, which is involved in the regulation of mood, anxiety, and stress.
In pharmacology, this compound has been investigated for its potential as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action is believed to involve the modulation of serotonin neurotransmission.
In medicinal chemistry, this compound has been used as a lead compound for the development of new drugs targeting the serotonin system. Its structure has been modified to improve its pharmacokinetic properties and selectivity for specific receptor subtypes.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O2/c1-33-29-13-6-5-12-28(29)32-20-18-31(19-21-32)25-14-16-30(17-15-25)23-24-8-7-11-27(22-24)34-26-9-3-2-4-10-26/h2-13,22,25H,14-21,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOSQLHTCCYUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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